(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid
CAS No.: 1311933-84-2
Cat. No.: VC0036231
Molecular Formula: C25H29NO4
Molecular Weight: 407.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311933-84-2 |
|---|---|
| Molecular Formula | C25H29NO4 |
| Molecular Weight | 407.51 |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid |
| Standard InChI | InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m1/s1 |
| Standard InChI Key | WSTJGDVRPQAMSC-RUZDIDTESA-N |
| SMILES | CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Properties
Molecular Identification
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid is identified by several key parameters that facilitate its recognition and use in research contexts. The compound has a CAS registry number of 1311933-84-2 and is also known by alternative names including "(R)-N-Fmoc-2-(6'-heptenyl)alanine" and "8-Nonenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-" . These identifiers are crucial for database searches and regulatory documentation when using this compound in research applications.
Structural Features
The compound possesses a molecular formula of C25H29NO4 with a corresponding molecular weight of 407.5 g/mol . Its structure consists of a central alpha-carbon with (R)-stereochemistry, bearing a carboxylic acid group, an Fmoc-protected amino group, a methyl substituent, and a distinctive six-carbon alkyl chain terminating in a terminal alkene (non-8-ene) moiety. The Fmoc protecting group, a common feature in amino acids prepared for solid-phase peptide synthesis, contains the characteristic fluorenyl ring system that provides UV detectability during synthesis monitoring.
Isomeric Considerations
Physical and Chemical Properties
Physical State and Appearance
At standard laboratory conditions, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid typically exists as a solid. The compound demonstrates characteristics common to Fmoc-protected amino acids, including limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Solubility Properties
For research applications requiring solution preparation, the compound exhibits solubility characteristics typical of Fmoc-protected amino acids. The following table provides guidance for preparing stock solutions at various concentrations:
| Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.454 mL | 12.2699 mL | 24.5399 mL |
| 5 mM | 0.4908 mL | 2.454 mL | 4.908 mL |
| 10 mM | 0.2454 mL | 1.227 mL | 2.454 mL |
Table 1: Stock solution preparation guidelines for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid
Synthetic Approaches and Preparation
Synthetic Methodologies
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid can be achieved through several methodologies reported in the literature. Initially, researchers explored the use of Grubbs cross metathesis for introducing the required side-chain functionality, but this approach yielded poor results (5-7% yield) due to homocoupling issues . The alkylation of glycine derivatives, first reported by Belokon and colleagues, has proven to be a more efficient and highly stereoselective method for preparing this and related amino acids .
Large-Scale Synthesis
Notably, the synthetic protocols for this amino acid have been optimized to provide gram quantities of the bench-stable Fmoc-protected building block . This scalability is crucial for applications requiring substantial amounts of the compound, particularly in the development of peptide libraries for drug discovery initiatives. The synthesis preserves the chiral integrity of the molecule, with enantiomeric excess (e.e.) values exceeding 99% as determined by chiral HPLC analysis .
Final Compound Processing
After synthesis, the Fmoc-protected amino acid undergoes purification procedures to achieve high purity levels (>98%) required for peptide synthesis applications . The final processing may include crystallization steps and analytical verification of both purity and stereochemical integrity before the compound is deemed suitable for research applications.
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis
The primary application of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid lies in solid-phase peptide synthesis (SPPS), where it serves as a specialized building block. The Fmoc protecting group makes it fully compatible with standard Fmoc/tBu SPPS conditions, allowing its incorporation at any position within a peptide sequence . This versatility enables researchers to create modified peptides with specific structural and functional properties.
Development of Histone Deacetylase Inhibitors
Research has demonstrated the utility of this compound in developing substrate peptidomimetic inhibitors (SPIs) targeting histone deacetylases (HDACs). When incorporated into peptides derived from histone H3K27, the resulting constructs have shown promising inhibitory activity against the core NuRD corepressor complex (HDAC1–MTA1–RBBP4) . This application has significant implications for epigenetic research and the development of therapeutics targeting HDAC-related pathologies.
Peptidomimetic Library Development
The availability of gram-scale quantities of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid facilitates the rapid generation of peptide inhibitor libraries . This capability is particularly valuable in drug discovery efforts, where diverse structural variants can be systematically explored to identify lead compounds with optimal biological activity and pharmacological properties.
Analytical Methodologies
Structural Confirmation
Structural confirmation of the compound typically involves a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and infrared spectroscopy for functional group identification. These analytical approaches collectively provide comprehensive structural verification.
Stereochemical Analysis
The stereochemical purity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid is critically important for its applications. Chiral HPLC analysis has been employed to confirm the enantiomeric purity of the compound, with reported enantiomeric excess values exceeding 99% . This high level of stereochemical purity is essential for consistent results in peptide synthesis and biological activity studies.
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